5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to various biological activities . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrazole derivatives , it can be inferred that multiple pathways could potentially be affected.
Result of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects would depend on the particular target and the biochemical context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazines with 1,3-diketones, followed by formylation to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols or amines under reducing conditions.
Substitution: Electrophilic or nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 5-Methyl-1H-pyrazole
Uniqueness: 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This structural feature imparts distinct reactivity and potential biological activities compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-methyl-5-propan-2-ylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8-4-7(5-11)9-10(8)3/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVVBCMGOZOTBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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